molecular formula C53H46N2 B14574452 N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 61675-52-3

N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]

Cat. No.: B14574452
CAS No.: 61675-52-3
M. Wt: 710.9 g/mol
InChI Key: RJGSNPKCEPHVPU-UHFFFAOYSA-N
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Description

Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane typically involves multi-step organic reactions. One common method includes the reaction of bis(4-methylphenyl)amine with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is utilized in the production of dyes, pigments, and other materials due to its stable chemical properties.

Mechanism of Action

The mechanism by which Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: A simpler analog with three phenyl rings attached to a central carbon atom.

    Bis(4-methylphenyl)amine: A related compound with two phenyl rings and amino groups.

Uniqueness

Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane stands out due to its more complex structure, which provides unique chemical properties and potential applications not seen in simpler analogs. Its multiple phenyl rings and amino groups allow for diverse chemical reactivity and interactions with biological molecules.

This detailed article provides a comprehensive overview of Diphenylbis[4-[bis(4-methylphenyl)amino]phenyl]methane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61675-52-3

Molecular Formula

C53H46N2

Molecular Weight

710.9 g/mol

IUPAC Name

4-methyl-N-[4-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-diphenylmethyl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C53H46N2/c1-39-15-27-47(28-16-39)54(48-29-17-40(2)18-30-48)51-35-23-45(24-36-51)53(43-11-7-5-8-12-43,44-13-9-6-10-14-44)46-25-37-52(38-26-46)55(49-31-19-41(3)20-32-49)50-33-21-42(4)22-34-50/h5-38H,1-4H3

InChI Key

RJGSNPKCEPHVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Origin of Product

United States

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